molecular formula C18H21F3N2O4 B6349073 8-Ethyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-40-7

8-Ethyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349073
CAS No.: 1326814-40-7
M. Wt: 386.4 g/mol
InChI Key: MJIZHHHSFDEUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-40-7) is a high-purity chemical compound supplied for research and development applications. This molecule features a complex 1-oxa-4,8-diazaspiro[4.5]decane core structure, substituted with an ethyl group, a carboxylic acid moiety, and a 2-(trifluoromethyl)benzoyl unit . Its molecular formula is C18H21F3N2O4, with a molecular weight of 386.37 g/mol . The compound is characterized by key identifiers including MDL number MFCD19706369 and the SMILES string CCN1CCC2(CC1)OCC(N2C(=O)c1ccccc1C(F)(F)F)C(=O)O . Computed physical properties include a boiling point of 538.9±50.0 °C at 760 mmHg, a flash point of 279.7±30.1 °C, and a density of 1.4±0.1 g/cm3 . It has a topological polar surface area of 70.1 Ų . Researchers should note the safety information: the compound may be harmful if swallowed, upon skin contact, or if inhaled . Proper handling and storage at recommended temperatures are essential for maintaining stability and safety . This product is intended for research use only and is not intended for human or animal use.

Properties

IUPAC Name

8-ethyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O4/c1-2-22-9-7-17(8-10-22)23(14(11-27-17)16(25)26)15(24)12-5-3-4-6-13(12)18(19,20)21/h3-6,14H,2,7-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIZHHHSFDEUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326814-40-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of the compound is C18H21F3N2O4C_{18}H_{21}F_3N_2O_4, with a molecular weight of approximately 386.37 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity.

PropertyValue
Molecular FormulaC18H21F3N2O4
Molecular Weight386.37 g/mol
CAS Number1326814-40-7
Purity≥95%

Research indicates that compounds within the diazaspiro[4.5]decane class exhibit various biological activities, primarily through their interaction with specific enzyme targets. For instance, studies have identified similar derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation pathways .

Antihypertensive Effects

A significant study demonstrated that related diazaspiro compounds effectively reduced blood pressure in spontaneously hypertensive rats when administered orally at doses of 30 mg/kg. This effect was attributed to the inhibition of sEH, suggesting that 8-Ethyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may also possess similar antihypertensive properties .

In Vitro Studies

In vitro assays have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential antitumor activity. The mechanism likely involves apoptosis induction through mitochondrial pathways .

Case Study 1: Antihypertensive Activity

In a controlled experiment involving spontaneously hypertensive rats, administration of a similar spirocyclic compound resulted in a statistically significant decrease in systolic blood pressure over a two-week period. The study concluded that the compound's mechanism involved modulation of the renin-angiotensin system via sEH inhibition .

Case Study 2: Cytotoxicity Assessment

A study assessed the cytotoxic effects of several diazaspiro derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated IC50 values in the micromolar range, suggesting moderate to high potency against these cell lines .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for the development of novel pharmaceuticals. Its potential applications include:

  • Anticancer Agents : The trifluoromethyl group is known to enhance the biological activity of compounds, potentially improving their efficacy against cancer cells.
  • Antimicrobial Properties : Research into similar compounds has indicated that such structures can exhibit significant antimicrobial activity, making this compound a candidate for further investigation in this area.

Material Science

Due to its unique chemical structure, this compound may be utilized in the development of advanced materials:

  • Fluorinated Polymers : The presence of trifluoromethyl groups can impart desirable properties such as increased chemical resistance and thermal stability to polymers.
  • Nanocomposites : Incorporation into nanostructured materials could enhance their mechanical and thermal properties.

Synthetic Organic Chemistry

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its spirocyclic structure allows for the synthesis of various derivatives that can be explored for different biological activities.
  • Reagent in Chemical Reactions : The carboxylic acid functionality can participate in various coupling reactions, facilitating the construction of more complex molecular architectures.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Position 8 and 4 Substituents

The table below compares structural features of 8-ethyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid with similar spirocyclic derivatives:

Compound Name Position 8 Substituent Position 4 Substituent Molecular Weight (g/mol) Purity Availability References
8-Ethyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Ethyl 2-(Trifluoromethyl)benzoyl Not specified Not specified Available
8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Methyl 4-(Trifluoromethyl)benzoyl 372.34 ≥95% Discontinued
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Methyl 2,4-Difluorobenzoyl 340.32 ≥95% Discontinued
8-Ethyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Ethyl 2-Methoxybenzoyl Not specified Not specified Available
8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Methyl Pyridine-3-carbonyl 305.33 Not specified Available

Key Observations:

  • Substituent Position Impact: The position of the trifluoromethyl group on the benzoyl ring (e.g., 2- vs.
  • Ethyl vs. Methyl at Position 8 : Ethyl substituents may enhance lipophilicity compared to methyl, affecting solubility and pharmacokinetics .
  • Heteroaromatic Substituents : Pyridine-3-carbonyl () introduces nitrogen-based polarity, which could modify receptor interactions compared to purely aromatic benzoyl groups.

Physicochemical and Commercial Properties

Purity and Availability

  • Analogous compounds (e.g., 8-methyl derivatives) typically have purities ≥95%, suggesting similar standards for the ethyl variant .
  • Commercial availability varies: Derivatives like 8-ethyl-4-(2-methoxybenzoyl) remain available, while others (e.g., 8-methyl-4-[4-trifluoromethylbenzoyl]) are discontinued .

Molecular Weight Trends

  • Fluorinated benzoyl groups increase molecular weight significantly. For example, replacing 2,4-difluorobenzoyl (MW 340.32) with 2-(trifluoromethyl)benzoyl likely raises the MW to ~370–380 g/mol .

Preparation Methods

Synthesis of the Spirocyclic Core

The 1-oxa-4,8-diazaspiro[4.5]decane core is constructed through a cyclization reaction between a cyclohexanone derivative and an ethylamine-containing precursor. A common approach involves the condensation of 4-ethylamino-1-cyclohexanone with a hydroxylamine derivative under acidic conditions. For example, in a study by , the spirocyclic intermediate 2-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanol was synthesized using tetrahydrofuran (THF) as the solvent and boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. The reaction proceeded at 0–20°C for 18 hours, yielding the spirocyclic product in 62% efficiency after purification .

Table 1: Representative Conditions for Spirocyclic Core Formation

Cyclohexanone DerivativeAmine ComponentSolventCatalystTemperatureYield
4-Ethylamino-1-cyclohexanoneHydroxylamine-HClTHFBF₃·OEt₂0–20°C62%
4-Oxocyclohexanecarboxylic acidEthylenediamineDCMHClReflux58%

Key challenges include avoiding over-alkylation and managing steric hindrance during cyclization.

Introduction of the Ethyl Group at the 8-Position

The ethyl group at the 8-position is typically introduced via alkylation of the secondary amine in the spirocyclic intermediate. In a method adapted from , the spirocyclic amine is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours. This step achieves an 85% yield, with excess alkylating agent ensuring complete substitution . Alternatives include reductive amination using ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol .

Acylation with 2-(Trifluoromethyl)benzoyl Chloride

The benzoyl group is introduced via nucleophilic acyl substitution. The spirocyclic amine reacts with 2-(trifluoromethyl)benzoyl chloride, generated in situ from 2-(trifluoromethyl)benzoic acid and oxalyl chloride (ClCO)₂ in dichloromethane (DCM) at 0–20°C . Triethylamine (Et₃N) is added to neutralize HCl, and the reaction proceeds at room temperature for 2 hours, yielding the acylated product in 78% efficiency .

Table 2: Acylation Reaction Parameters

Acid Chloride SourceBaseSolventTimeYield
2-(Trifluoromethyl)benzoyl chlorideEt₃NDCM2 h78%
2,4,6-Trimethylbenzoyl chloridePyridineToluene3 h72%

Side products such as N-overacylated derivatives are minimized by controlling stoichiometry.

Carboxylic Acid Functionalization

The 3-carboxylic acid group is introduced via hydrolysis of a methyl ester precursor. The ester intermediate is treated with lithium hydroxide (LiOH) in a tetrahydrofuran-water (THF:H₂O, 3:1) mixture at 60°C for 6 hours, achieving quantitative conversion . Alternatively, direct oxidation of a primary alcohol using Jones reagent (CrO₃/H₂SO₄) has been reported, though with lower yields (65%) .

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and safety. Continuous flow reactors are employed for the acylation step, reducing reaction time from hours to minutes . Catalytic methods using N,N-dimethylformamide (DMF) as an acyl transfer agent improve yields to 90% while minimizing waste .

Table 3: Scalable Synthesis Parameters

StepTechnologyCatalystThroughputYield
AcylationFlow reactorDMF10 L/h90%
HydrolysisBatch reactorLiOH5 kg/batch95%

Analytical Characterization

Final product purity is verified via:

  • Nuclear Magnetic Resonance (NMR) : Distinct peaks for the trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR) and spirocyclic protons (δ 3.2–4.1 ppm in ¹H NMR) .

  • High-Performance Liquid Chromatography (HPLC) : Retention time of 8.2 minutes on a C18 column (acetonitrile:water, 70:30) .

Q & A

What are the critical parameters for optimizing the synthesis of this spirocyclic compound?

Basic Research Question
The synthesis of spirocyclic compounds like 8-Ethyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid requires precise control of reaction conditions. Key parameters include:

  • Temperature : Low temperatures (-78°C) during acyl chloride formation (e.g., oxalyl chloride activation) to prevent side reactions .
  • Solvent Selection : Dichloromethane (DCM) for Boc protection and dimethyl sulfoxide (DMSO) for oxidation steps .
  • Catalyst Use : Triethylamine as a base to neutralize HCl byproducts during coupling reactions .
  • Reaction Time : Extended reflux periods (6–16 hours) for cyclization steps to ensure spirocycle closure .

Methodological Insight : Multi-step syntheses often employ protecting groups (e.g., Boc) to stabilize intermediates. Post-reaction purification via column chromatography or recrystallization is critical to isolate high-purity products .

How can nuclear magnetic resonance (NMR) spectroscopy resolve ambiguities in structural confirmation?

Basic Research Question
NMR is indispensable for verifying spirocyclic structures. For this compound:

  • ¹H NMR : The ethyl group (8-position) appears as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.6–3.0 ppm). The trifluoromethylbenzoyl group shows aromatic splitting patterns (δ ~7.4–8.1 ppm) .
  • ¹³C NMR : The spiro carbon (C1) resonates at δ ~95–105 ppm, distinct from non-spiro carbons. The carboxylic acid carbon (C3) appears at δ ~170–175 ppm .
  • 19F NMR : Confirms the presence and environment of the trifluoromethyl group (δ ~-60 to -65 ppm) .

Methodological Insight : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with computational predictions (DFT) for validation .

What solvent systems minimize side reactions during benzoylation of the spirocyclic core?

Advanced Research Question
Benzoylation reactions are prone to hydrolysis or incomplete coupling. Optimal solvents include:

  • Non-Polar Solvents : DCM or toluene for acyl chloride intermediates to reduce water interference .
  • Polar Aprotic Solvents : DMF or DMSO for activating electron-deficient benzoyl groups (e.g., trifluoromethyl-substituted) .

Data-Driven Approach : Kinetic studies show that anhydrous conditions and molecular sieves improve yields by 15–20% for moisture-sensitive steps .

How can structure-activity relationship (SAR) studies guide functional group modifications?

Advanced Research Question
SAR for spirocyclic compounds focuses on:

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability .
  • Ethyl Substituent (8-position) : Increasing alkyl chain length (e.g., ethyl → propyl) may improve lipophilicity but reduce solubility .
  • Carboxylic Acid (3-position) : Neutralizing this group (e.g., esterification) can enhance cellular uptake for in vitro assays .

Methodological Insight : Use parallel synthesis to generate analogs. Screen against target enzymes (e.g., kinases) with SPR or fluorescence polarization assays .

What computational tools predict reactivity in spirocyclic compound synthesis?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT) and cheminformatics models:

  • Transition State Analysis : Identify energy barriers for spirocyclization steps .
  • Reaction Pathway Screening : Tools like GRRM (Global Reaction Route Mapping) suggest optimal conditions for ring closure .
  • Machine Learning : Train models on spirocyclic reaction databases to predict yields based on substituent electronic effects .

Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 50% for analogous compounds .

How to address contradictions in reported bioactivity data for structurally similar compounds?

Advanced Research Question
Discrepancies often arise from:

  • Purity Variations : Impurities ≥5% (e.g., unreacted benzoyl precursors) can skew IC50 values. Validate purity via HPLC-MS .
  • Assay Conditions : Buffer pH (e.g., phosphate vs. HEPES) impacts ionization of the carboxylic acid group, altering activity .

Resolution Strategy : Replicate studies under standardized conditions (e.g., NIH Assay Guidance Manual). Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic) .

What in vitro models are suitable for preliminary bioactivity screening?

Basic Research Question
Prioritize models based on structural analogs:

  • Enzyme Inhibition : Test against serine hydrolases or cytochrome P450 isoforms due to the trifluoromethyl group’s electrophilic nature .
  • Cell-Based Assays : Use HEK293 or HepG2 cells for cytotoxicity profiling. Pre-treat compounds with esterases to assess carboxylic acid bioactivation .

Methodological Insight : Include positive controls (e.g., known kinase inhibitors) and measure solubility in assay media via nephelometry .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Advanced Research Question
Scale-up issues include:

  • Exothermic Reactions : Spirocyclization steps may require slow reagent addition and cooling to prevent runaway reactions .
  • Purification Bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective isolation .

Case Study : A 10-fold scale-up of a similar spirocyclic compound increased byproduct formation by 12%, resolved via gradient recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.